molecular formula C24H19ClFN3O3 B11479733 3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11479733
M. Wt: 451.9 g/mol
InChI Key: MVOFHULIITXKRK-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. The presence of chlorobenzyl and fluorophenoxyethyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps:

    Formation of the Phthalazine Core: The initial step involves the formation of the phthalazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the phthalazine core.

    Attachment of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is typically attached through an etherification reaction, involving the reaction of a fluorophenol derivative with an appropriate alkylating agent.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like carbodiimides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the phthalazine core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the phthalazine core, which is known to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be investigated for anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide would depend on its specific application. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the phthalazine core suggests potential interactions with DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-4(3H)-quinazolinone
  • 2-methyl-3-phenyl-4(3H)-quinazolinone
  • 3-(2-(4-methoxyanilino)ethyl)-4(3H)-quinazolinone

Uniqueness

Compared to similar compounds, 3-(2-chlorobenzyl)-N-[2-(4-fluorophenoxy)ethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide stands out due to the combination of chlorobenzyl and fluorophenoxyethyl groups. These groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19ClFN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-[2-(4-fluorophenoxy)ethyl]-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C24H19ClFN3O3/c25-21-8-4-1-5-16(21)15-29-24(31)20-7-3-2-6-19(20)22(28-29)23(30)27-13-14-32-18-11-9-17(26)10-12-18/h1-12H,13-15H2,(H,27,30)

InChI Key

MVOFHULIITXKRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCCOC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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